molecular formula C32H55NO7S2 B12804064 Einecs 264-317-8 CAS No. 63568-31-0

Einecs 264-317-8

Cat. No.: B12804064
CAS No.: 63568-31-0
M. Wt: 629.9 g/mol
InChI Key: PQORKSTXZZDGOP-UHFFFAOYSA-N
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Description

Einecs 264-317-8, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and dental practices. It is effective against a variety of pathogens, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a topical antiseptic and in oral rinses for the treatment of gingivitis and periodontitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This intermediate is then reacted with hexamethylene diamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The production involves the use of large-scale reactors and continuous monitoring of the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorhexidine has a wide range of scientific research applications:

Mechanism of Action

Chlorhexidine exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately cell death. The molecular targets include the phospholipids and proteins in the microbial cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorhexidine is unique due to its broad-spectrum efficacy, low toxicity, and ability to bind strongly to skin and mucous membranes, providing prolonged antimicrobial action. Its effectiveness in both healthcare and dental applications sets it apart from other antimicrobial agents .

Properties

CAS No.

63568-31-0

Molecular Formula

C32H55NO7S2

Molecular Weight

629.9 g/mol

IUPAC Name

3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C28H44O6S2.C4H11NO/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(2)3-4-6/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3

InChI Key

PQORKSTXZZDGOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CN(C)CCO

Origin of Product

United States

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